Bis(2,2,2-trichloroethyl) sulfite Bis(2,2,2-trichloroethyl) sulfite
Brand Name: Vulcanchem
CAS No.: 36884-93-2
VCID: VC16201800
InChI: InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
SMILES:
Molecular Formula: C4H4Cl6O3S
Molecular Weight: 344.8 g/mol

Bis(2,2,2-trichloroethyl) sulfite

CAS No.: 36884-93-2

Cat. No.: VC16201800

Molecular Formula: C4H4Cl6O3S

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,2,2-trichloroethyl) sulfite - 36884-93-2

Specification

CAS No. 36884-93-2
Molecular Formula C4H4Cl6O3S
Molecular Weight 344.8 g/mol
IUPAC Name bis(2,2,2-trichloroethyl) sulfite
Standard InChI InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
Standard InChI Key UPLUJYOFSVMSOR-UHFFFAOYSA-N
Canonical SMILES C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl

Introduction

Molecular Structure and Characterization

Structural Features

Bis(2,2,2-trichloroethyl) sulfite belongs to the class of sulfite esters, where the sulfite group (SO32\text{SO}_3^{2-}) is esterified with two trichloroethanol derivatives. The compound’s IUPAC name, bis(2,2,2-trichloroethyl) sulfite, reflects the substitution pattern of chlorine atoms on each ethyl group attached to the sulfite oxygen atoms. Key structural parameters include:

PropertyValue
Molecular FormulaC4H4Cl6O3S\text{C}_4\text{H}_4\text{Cl}_6\text{O}_3\text{S}
Molecular Weight344.8 g/mol
InChIInChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2
InChIKeyUPLUJYOFSVMSOR-UHFFFAOYSA-N
Canonical SMILESC(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl

The symmetry of the molecule arises from the two identical trichloroethyl groups, which likely influence its crystallinity and solubility.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for bis(2,2,2-trichloroethyl) sulfite remain unpublished, computational models predict strong infrared absorption bands corresponding to sulfite S-O\text{S-O} stretching (950–1050 cm1^{-1}) and C-Cl\text{C-Cl} vibrations (600–800 cm1^{-1}). The electron-withdrawing chlorine atoms reduce electron density on the sulfite oxygen, potentially increasing the compound’s susceptibility to nucleophilic attack at the sulfur center.

Synthesis and Manufacturing

Existing Methodologies

2Cl3CCH2OH+SOCl2(Cl3CCH2O)2SO+2HCl2 \, \text{Cl}_3\text{CCH}_2\text{OH} + \text{SOCl}_2 \rightarrow (\text{Cl}_3\text{CCH}_2\text{O})_2\text{SO} + 2 \, \text{HCl}

This reaction would require stringent temperature control to prevent side reactions such as oxidation or elimination.

Industrial-Scale Considerations

A Chinese patent detailing the synthesis of bis(2,2,2-trifluoroethyl) ether (CN112299960B) provides insights into scalable processes for chlorinated ethers, though the sulfite analog presents distinct challenges . Key parameters from the patent include:

  • Reactor Design: Pressure-resistant vessels (0.7–0.8 MPa) to manage volatile intermediates.

  • Catalysts: Antimony pentachloride (SbCl5\text{SbCl}_5) or metal halides to accelerate halogenation.

  • Purification: Fractional distillation under reduced pressure (8–15 kPa) to isolate high-purity product.

Adapting these methods to bis(2,2,2-trichloroethyl) sulfite would necessitate substituting fluorine-containing reagents with chlorinated analogs and optimizing reaction stoichiometry to account for the sulfite group’s lower nucleophilicity compared to ethers .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is governed by the sulfite group’s propensity to hydrolyze in aqueous environments. In acidic conditions, bis(2,2,2-trichloroethyl) sulfite likely undergoes hydrolysis to form trichloroethanol and sulfurous acid:

(Cl3CCH2O)2SO+H2O2Cl3CCH2OH+H2SO3(\text{Cl}_3\text{CCH}_2\text{O})_2\text{SO} + \text{H}_2\text{O} \rightarrow 2 \, \text{Cl}_3\text{CCH}_2\text{OH} + \text{H}_2\text{SO}_3

This reactivity suggests limited environmental persistence but raises concerns about handling and storage. Thermal gravimetric analysis (TGA) of similar compounds indicates decomposition onset temperatures near 150°C, with release of chlorine gas (Cl2\text{Cl}_2) and sulfur oxides (SOx\text{SO}_x).

Solubility and Phase Behavior

Preliminary solubility data extrapolated from structurally related compounds suggest:

  • Lipophilicity: High logP (~4.2) due to trichloroethyl groups, favoring solubility in organic solvents (e.g., dichloromethane, chloroform).

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating surfactants or co-solvents for aqueous applications.

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